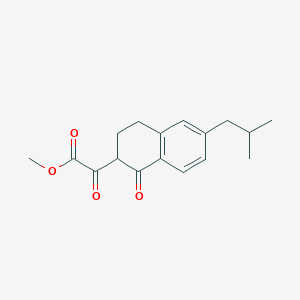
Methyl 2-(6-isobutyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
説明
Methyl 2-(6-isobutyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a complex organic compound. Its structure suggests it belongs to the class of naphthalene derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
特性
CAS番号 |
2055841-18-2 |
|---|---|
分子式 |
C17H20O4 |
分子量 |
288.34 g/mol |
IUPAC名 |
methyl 2-[6-(2-methylpropyl)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]-2-oxoacetate |
InChI |
InChI=1S/C17H20O4/c1-10(2)8-11-4-6-13-12(9-11)5-7-14(15(13)18)16(19)17(20)21-3/h4,6,9-10,14H,5,7-8H2,1-3H3 |
InChIキー |
GWIWERDNHUAOOO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. A plausible synthetic route might include:
Starting Material: Begin with a naphthalene derivative.
Functionalization: Introduce the isobutyl group through Friedel-Crafts alkylation.
Oxidation: Oxidize the naphthalene ring to introduce the ketone functionality.
Esterification: React the resulting compound with methyl oxalyl chloride to form the ester.
Industrial Production Methods
Industrial production would likely involve similar steps but optimized for scale, including:
- Use of catalysts to increase yield.
- Continuous flow reactors for better control over reaction conditions.
- Purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form more oxidized derivatives.
Reduction: Reduction can yield alcohols or other reduced forms.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine
Pharmaceuticals: Possible precursor for drug development.
Industry
Materials Science: Utilized in the creation of specialized polymers or materials.
作用機序
The mechanism of action would depend on its specific application. For instance:
Enzyme Inhibition: If used in biology, it might inhibit specific enzymes by binding to their active sites.
Pharmacodynamics: In medicine, it could interact with cellular receptors or pathways to exert its effects.
類似化合物との比較
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthol or 2-naphthoic acid.
Isobutyl Ketones: Compounds like isobutyl methyl ketone.
Uniqueness
Structural Complexity: The combination of naphthalene and isobutyl groups with an ester functionality makes it unique.
Versatility: Its structure allows for diverse chemical modifications, making it versatile for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


